molecular formula C6H7NO3 B1395604 Methyl 3-hydroxy-1H-pyrrole-2-carboxylate CAS No. 79068-31-8

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate

Cat. No.: B1395604
CAS No.: 79068-31-8
M. Wt: 141.12 g/mol
InChI Key: WDPQPKMCONIREA-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both hydroxyl and ester functional groups in its structure makes it a versatile intermediate for further chemical transformations.

Mechanism of Action

: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities : DrugBank: Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

Biochemical Analysis

Biochemical Properties

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. This compound can also form hydrogen bonds with proteins, affecting their conformation and stability .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within cells. Additionally, this compound can impact cell signaling pathways by interacting with signaling proteins, thereby altering the downstream effects of these pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. By binding to the active sites of enzymes, it can inhibit their catalytic activity, leading to a decrease in the production of specific metabolites. Conversely, it can also activate certain enzymes by inducing conformational changes that enhance their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in metabolic pathways and gene expression. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on metabolic pathways and cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the overall metabolic flux and the levels of specific metabolites. For example, it can modulate the activity of enzymes involved in the synthesis and degradation of certain biomolecules, thereby affecting their concentrations within cells. These interactions are crucial for understanding the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and effectiveness, as its interactions with biomolecules are often dependent on its localization within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its biochemical roles and mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-hydroxy-2-pyrrolidinone with methanol in the presence of an acid catalyst can yield the desired ester . Another method involves the use of pyrrole derivatives and subsequent functionalization to introduce the hydroxyl and ester groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: 3-oxo-1H-pyrrole-2-carboxylate.

    Reduction: 3-hydroxy-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-methylpyrrole-2-carboxylate: Similar structure but lacks the hydroxyl group.

    3-hydroxy-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the ester group.

Uniqueness

Methyl 3-hydroxy-1H-pyrrole-2-carboxylate is unique due to the presence of both hydroxyl and ester functional groups, which provide a balance of reactivity and stability. This dual functionality allows for a wider range of chemical transformations and applications compared to its analogs.

Properties

IUPAC Name

methyl 3-hydroxy-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-10-6(9)5-4(8)2-3-7-5/h2-3,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPQPKMCONIREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716162
Record name Methyl 3-hydroxy-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79068-31-8
Record name Methyl 3-hydroxy-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-hydroxy-1H-pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepared by the method described in Example 101 from methyl glycinate (22 g, 0.25 moles), methyl α-chloroacrylate (29.8 g, 0.25 moles), and sodium (17 g, 0.74 moles). Following filtration through silica gel and evaporation of the filtrate, the product is obtained pure and crystalline (18.6 g ; mp 100°-102° C.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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